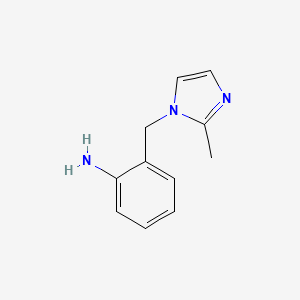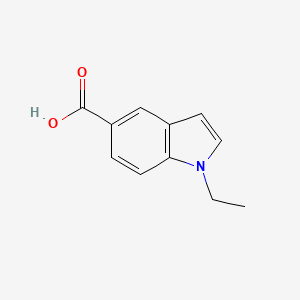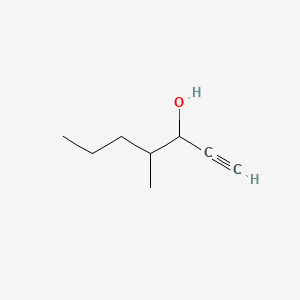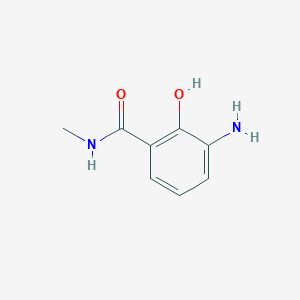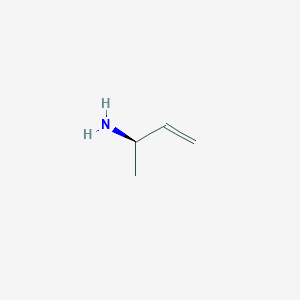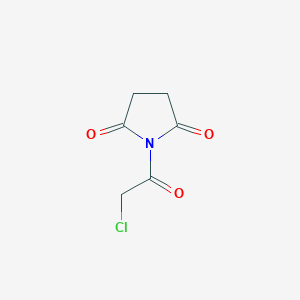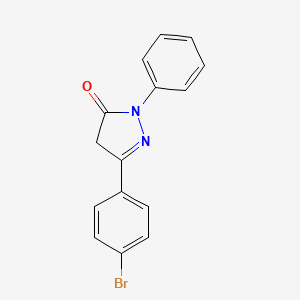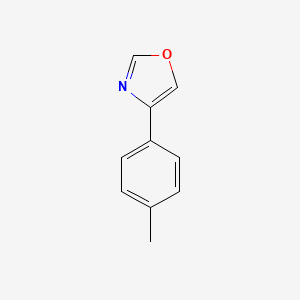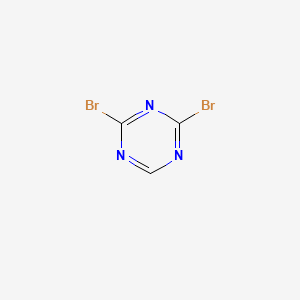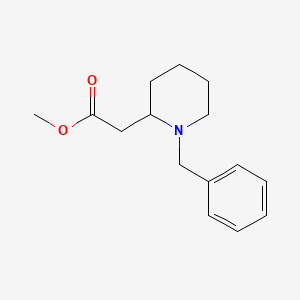![molecular formula C14H14O2 B1612911 [2-(Phenoxymethyl)phenyl]methanol CAS No. 34904-98-8](/img/structure/B1612911.png)
[2-(Phenoxymethyl)phenyl]methanol
Descripción general
Descripción
“[2-(Phenoxymethyl)phenyl]methanol” is a chemical compound with the molecular formula C14H14O2 . It is used as a laboratory chemical .
Molecular Structure Analysis
The molecular structure of “[2-(Phenoxymethyl)phenyl]methanol” consists of a phenol group attached to a methanol group . The molecular weight of this compound is 214.26 g/mol.Chemical Reactions Analysis
Phenols, such as “[2-(Phenoxymethyl)phenyl]methanol”, are known to undergo various chemical reactions, including electrophilic aromatic substitution . They can also be oxidized to form quinones .Aplicaciones Científicas De Investigación
Analytical Method Development
One application involves the development of accurate and reproducible analytical methods. For instance, a study by Ruíz-Gutiérrez et al. (2000) describes a reversed-phase HPLC method for measuring hydroxytyrosol, a phenolic compound in olive oil, suggesting the utility of related phenolic compounds in analytical chemistry for health-related research (Ruíz-Gutiérrez et al., 2000).
Organic Synthesis and Catalysis
The synthesis and functionalization of phenolic compounds are crucial in organic chemistry. Reddy et al. (2012) demonstrated the aza-Piancatelli rearrangement with furan-2-yl(phenyl)methanol derivatives, highlighting innovative pathways for creating complex molecules from simple phenolic precursors (Reddy et al., 2012).
Reaction Mechanisms
Understanding the mechanisms of hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) in reactions involving phenolic compounds is vital for both synthetic and biological chemistry. Mayer et al. (2002) explored these mechanisms in detail, providing insights into the reactivity and stability of various phenolic radicals (Mayer et al., 2002).
Methanol as a Reactant and Solvent
Methanol plays a significant role in the synthesis and modification of phenolic compounds. Moran et al. (2011) explored methanol's use in direct C–C coupling with allenes, demonstrating the potential of methanol in creating higher alcohols and enriching the complexity of phenolic compounds (Moran et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(phenoxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTWBZKENSMCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629012 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Phenoxymethyl)phenyl]methanol | |
CAS RN |
34904-98-8 | |
| Record name | [2-(Phenoxymethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)

